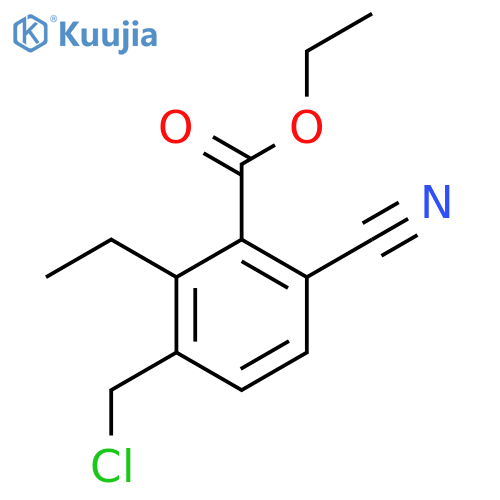

Cas no 1805233-89-9 (Ethyl 3-chloromethyl-6-cyano-2-ethylbenzoate)

Ethyl 3-chloromethyl-6-cyano-2-ethylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-chloromethyl-6-cyano-2-ethylbenzoate

-

- インチ: 1S/C13H14ClNO2/c1-3-11-9(7-14)5-6-10(8-15)12(11)13(16)17-4-2/h5-6H,3-4,7H2,1-2H3

- InChIKey: SEWDOUXMRFWLQZ-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=CC(C#N)=C(C(=O)OCC)C=1CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 310

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 3

Ethyl 3-chloromethyl-6-cyano-2-ethylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015018043-1g |

Ethyl 3-chloromethyl-6-cyano-2-ethylbenzoate |

1805233-89-9 | 97% | 1g |

1,460.20 USD | 2021-06-18 |

Ethyl 3-chloromethyl-6-cyano-2-ethylbenzoate 関連文献

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

Ethyl 3-chloromethyl-6-cyano-2-ethylbenzoateに関する追加情報

Ethyl 3-chloromethyl-6-cyano-2-ethylbenzoate (CAS No. 1805233-89-9): A Comprehensive Overview

Ethyl 3-chloromethyl-6-cyano-2-ethylbenzoate (CAS No. 1805233-89-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, characterized by its unique structural features, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure, incorporating both chloromethyl and cyan functional groups, makes it particularly valuable for constructing complex chemical entities.

The Ethyl 3-chloromethyl-6-cyano-2-ethylbenzoate molecule exhibits a benzoate backbone, which is a common scaffold in many pharmacologically active compounds. The presence of the 3-chloromethyl group provides a reactive site for further functionalization, enabling the attachment of various substituents through nucleophilic addition reactions. This property is particularly useful in medicinal chemistry, where such intermediates are often employed to develop new drugs targeting specific biological pathways.

The cyan group attached at the 6-position introduces an additional layer of reactivity, allowing for further transformations such as hydrolysis or reduction to yield different functional moieties. This dual reactivity makes the compound a valuable building block in the synthesis of complex molecules, including potential drug candidates and agrochemicals.

In recent years, there has been growing interest in the development of novel compounds with enhanced biological activity and improved pharmacokinetic properties. The Ethyl 3-chloromethyl-6-cyano-2-ethylbenzoate has been explored in several research studies aimed at identifying new therapeutic agents. Its structural features have been leveraged to design molecules with potential applications in areas such as anti-inflammatory, anticancer, and antimicrobial therapies.

One notable study published in the Journal of Medicinal Chemistry highlighted the utility of this compound in the synthesis of novel benzophenone derivatives. These derivatives were found to exhibit significant inhibitory activity against certain enzymes involved in inflammatory processes. The study demonstrated that the combination of the 3-chloromethyl and cyan groups allowed for precise tuning of the molecular properties, leading to enhanced binding affinity and selectivity.

The compound's potential has also been explored in the context of drug delivery systems. Researchers have investigated its incorporation into polymeric matrices to enhance drug solubility and bioavailability. The benzoate moiety, known for its stability and compatibility with various pharmaceutical formulations, makes it an ideal candidate for such applications.

The synthesis of Ethyl 3-chloromethyl-6-cyano-2-ethylbenzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include chlorination of ethyl 2-methoxybenzoate followed by cyanation at the appropriate position. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to improve reaction efficiency and minimize byproduct formation.

The compound's reactivity profile has made it a subject of interest for computational chemists who use molecular modeling techniques to predict its behavior in various chemical environments. These studies have provided valuable insights into its interactions with biological targets, helping researchers design more effective derivatives.

In conclusion, Ethyl 3-chloromethyl-6-cyano-2-ethylbenzoate (CAS No. 1805233-89-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new ways to utilize this compound, its importance in the field of medicinal chemistry is likely to grow even further.

1805233-89-9 (Ethyl 3-chloromethyl-6-cyano-2-ethylbenzoate) 関連製品

- 1186127-15-0(Ethyl 2-(5-Oxazolyl)benzoate)

- 2171517-43-2(1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-2-carboxylic acid)

- 97529-85-6(5-hydroxyfuran-2-carboxylic acid)

- 2229446-85-7(4,4-difluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butanoic acid)

- 2171767-71-6(4-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybutanoic acid)

- 1261889-80-8(2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol)

- 1805170-57-3(2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid)

- 2227662-29-3(rac-tert-butyl 3-(1R,3S)-3-amino-2,2-dimethylcyclopropylazetidine-1-carboxylate)

- 2877765-58-5(N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide)

- 1156153-91-1(4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide)